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Introduction

Cyanovirin-N (CV-N) is a potent antiviral protein that has garnered significant interest for its
ability to neutralize a broad range of enveloped viruses, including the Human
Immunodeficiency Virus (HIV).[1][2][3] Originally isolated from the cyanobacterium Nostoc
ellipsosporum, CV-N functions by binding to high-mannose oligosaccharides on viral surface
glycoproteins, thereby preventing viral entry into host cells.[3][4] The production of recombinant
CV-N (rCV-N) in various expression systems is a critical step for its therapeutic development.
This document provides detailed protocols for the purification of rCV-N, focusing on methods
that ensure high yield, purity, and biological activity.

Data Presentation: Comparison of Purification
Strategies

The choice of expression system and purification strategy significantly impacts the final yield
and purity of recombinant Cyanovirin-N. Below is a summary of quantitative data from various
published protocols.
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This section provides a detailed methodology for the purification of recombinant Cyanovirin-N
expressed in E. coli with a cleavable His-SUMO fusion tag, a strategy known to enhance
soluble expression and facilitate purification.[5][6]

Protocol 1: Purification of His-SUMO-CV-N from E. coli

This protocol is adapted from methodologies demonstrating high-yield and high-purity
production of soluble rCV-N.[5][6]

1. Cell Lysis and Clarification
o Objective: To lyse the E. coli cells and release the soluble His-SUMO-CV-N fusion protein.

o Materials:

o

Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1
mg/mL lysozyme.

DNase |

o

[¢]

High-pressure homogenizer or sonicator.

[¢]

Centrifuge capable of >12,000 x g.

e Procedure:

o Resuspend the harvested E. coli cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet
cell paste).

o Incubate on ice for 30 minutes to allow for lysozyme activity.

o Add DNase I to a final concentration of 10 pg/mL.

o Lyse the cells by either sonication on ice or by passing through a high-pressure
homogenizer.

o Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

o Collect the supernatant containing the soluble His-SUMO-CV-N.
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. Immobilized Metal Affinity Chromatography (IMAC) - Capture Step

Objective: To capture the His-tagged fusion protein from the clarified lysate.

Materials:

o IMAC Column (e.g., Ni-NTA agarose).

o Wash Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NaCl, 20 mM imidazole.

o Elution Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 250 mM imidazole.

Procedure:

o Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer (without
lysozyme and PMSF).

o Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.

o Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound
proteins.

o Elute the His-SUMO-CV-N with 5-10 CVs of Elution Buffer. Collect fractions and analyze
by SDS-PAGE.

. SUMO Tag Cleavage

Objective: To cleave the His-SUMO tag to release native CV-N.

Materials:

o SUMO Protease.

o Dialysis tubing (e.g., 3.5 kDa MWCO).

o Dialysis Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM NacCl.

Procedure:
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o Pool the fractions containing the eluted His-SUMO-CV-N.

o Add SUMO protease to the pooled fractions (typically 1 unit of protease per 50 ug of
fusion protein; optimize as needed).

o Dialyze the mixture against Dialysis Buffer at 4°C overnight to remove imidazole and
facilitate cleavage.

4. Second IMAC - Removal of Tag and Protease

o Objective: To separate the cleaved native CV-N from the His-SUMO tag and the His-tagged
SUMO protease.

e Procedure:
o Re-apply the dialyzed sample to a freshly equilibrated Ni-NTA column.
o The native CV-N will not bind to the resin and will be collected in the flow-through.
o The His-SUMO tag and the His-tagged SUMO protease will bind to the column.
o Collect and pool the flow-through fractions containing the purified native CV-N.

5. Final Polishing and Buffer Exchange (Optional)

Objective: To achieve higher purity and exchange the protein into a suitable storage buffer.

Method: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC can be employed
for further polishing if required.

SEC Buffer/Storage Buffer: Phosphate Buffered Saline (PBS) or 20 mM Sodium Acetate (pH
5.0).

Procedure (SEC):

o Concentrate the pooled flow-through fractions.
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o Load the concentrated protein onto a size-exclusion column (e.g., Superdex 75) pre-
equilibrated with the desired storage buffer.

o Collect fractions corresponding to the monomeric CV-N (approx. 11 kDa).

o Verify purity by SDS-PAGE and assess protein concentration.

Visualizations
Experimental Workflow for His-SUMO-CV-N Purification
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Caption: Workflow for the purification of native Cyanovirin-N.
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Logical Relationship of Purification Steps
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Caption: Logical steps in recombinant protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1171493#purification-protocols-for-recombinant-cyanovirin-n
https://www.benchchem.com/product/b1171493#purification-protocols-for-recombinant-cyanovirin-n
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1171493?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

